N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide
Description
The compound N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide is a heterocyclic molecule featuring a tricyclic core system fused with nitrogen and sulfur atoms. Its structure comprises:
- A tetraazatricyclo[7.3.0.0²,⁶]dodeca system: A fused bicyclo[7.3.0] framework with bridgehead nitrogen atoms at positions 2 and 6.
- Functional groups: A 7-oxo (carbonyl) group, a sulfur atom (5-thia), and an 8-propyl substituent on the tricyclic core.
Synthetic pathways for analogous compounds (e.g., triazole-thiones and spiroheterocycles) suggest that this molecule may be synthesized via cyclization reactions involving hydrazinecarbothioamides or nucleophilic substitutions, as seen in similar systems . Spectral characterization (IR, NMR) would align with features observed in , such as carbonyl stretches (~1660–1680 cm⁻¹) and absence of S–H bands, indicating tautomeric stabilization .
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3S/c1-2-15-31-25(34)24-21(14-16-36-24)32-22(29-30-26(31)32)4-3-5-23(33)28-18-8-12-20(13-9-18)35-19-10-6-17(27)7-11-19/h6-14,16H,2-5,15H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKZZVFPWRVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
Core Complexity: The target compound’s tricyclic system is more structurally intricate than the monocyclic 1,2,4-triazoles in or the spiro systems in . This complexity may enhance binding selectivity in biological targets.
Substituent Diversity: The 4-(4-chlorophenoxy)phenyl group distinguishes it from ’s sulfonylphenyl derivatives and ’s benzothiazolyl substituents. The chlorine atom may improve metabolic stability compared to fluorine-containing analogs .
Spectral Trends :
- The absence of S–H bands in IR (as in ’s triazole-thiones) suggests the sulfur exists as a thione or thioether in the target compound .
- Similar carbonyl stretches (~1660–1680 cm⁻¹) align with amide/ketone functionalities in all compared compounds .
Functional Group Reactivity
- Amide vs.
- Chlorophenoxy vs. Sulfonyl: The 4-chlorophenoxy group may confer greater electron-withdrawing effects than sulfonyl moieties, influencing electronic distribution and reactivity .
Pharmacological Implications (Inferred)
While pharmacological data are absent in the evidence, structural analogs suggest:
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